1-Bromo-3-(4-propylcyclohexyl)benzene
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Overview
Description
1-Bromo-3-(4-propylcyclohexyl)benzene is an organic compound with the molecular formula C15H21Br. It is a derivative of bromobenzene, where the bromine atom is substituted at the 1-position of the benzene ring, and a propylcyclohexyl group is attached at the 3-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of liquid crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-propylcyclohexyl)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the propylcyclohexyl group. The synthesis typically involves the following steps:
Bromination of Benzene: Benzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to produce bromobenzene.
Friedel-Crafts Alkylation: The bromobenzene undergoes a Friedel-Crafts alkylation reaction with propylcyclohexyl chloride in the presence of AlCl3 to introduce the propylcyclohexyl group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Major Products:
Substitution: Products include phenols, amines, and ethers depending on the nucleophile used.
Oxidation: Products include alcohols and ketones.
Reduction: Products include hydrocarbons.
Scientific Research Applications
1-Bromo-3-(4-propylcyclohexyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Liquid Crystals: The compound is a precursor in the production of liquid crystal materials used in display technologies.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Material Science: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-propylcyclohexyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The propylcyclohexyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
1-Bromo-4-(trans-4-propylcyclohexyl)benzene: Similar structure but with the propylcyclohexyl group at the 4-position.
Bromobenzene: Lacks the propylcyclohexyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: 1-Bromo-3-(4-propylcyclohexyl)benzene is unique due to the presence of both the bromine atom and the propylcyclohexyl group, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
391684-41-6 |
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Molecular Formula |
C15H21Br |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
1-bromo-3-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H21Br/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-6,11-13H,2,4,7-10H2,1H3 |
InChI Key |
XALYIMKGSSVVEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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